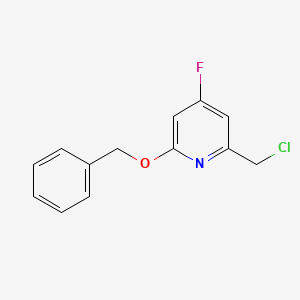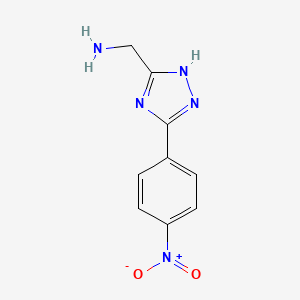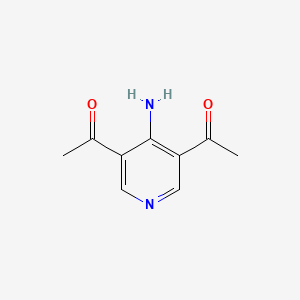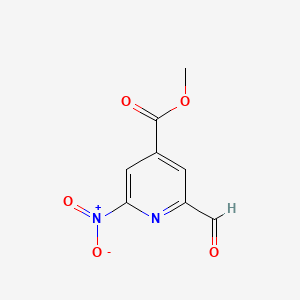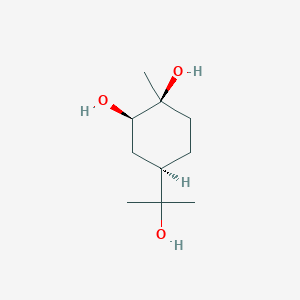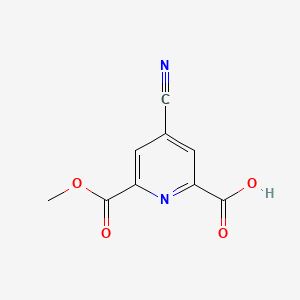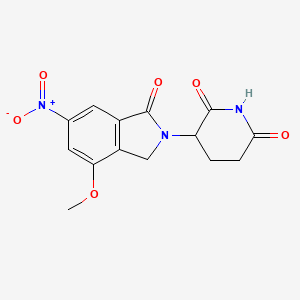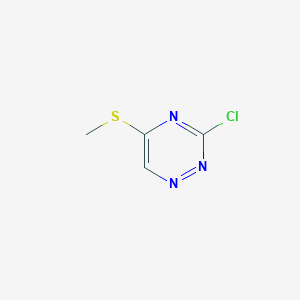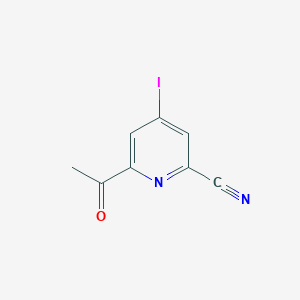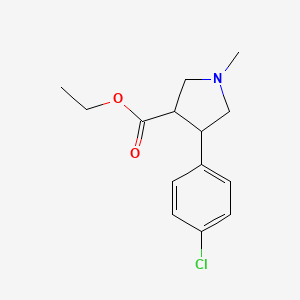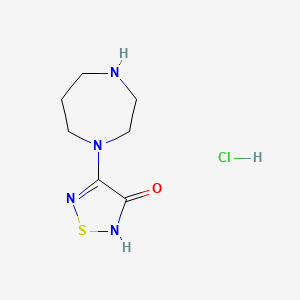
4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diazepane derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazole derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the diazepane or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperature, solvent choice, and reaction time to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the parent compound.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride
- 4-(1,4-Diazepan-1-yl)benzaldehyde hydrochloride
Uniqueness
4-(1,4-Diazepan-1-yl)-1,2,5-thiadiazol-3-ol hydrochloride is unique due to its fused diazepane-thiadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13ClN4OS |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-one;hydrochloride |
InChI |
InChI=1S/C7H12N4OS.ClH/c12-7-6(9-13-10-7)11-4-1-2-8-3-5-11;/h8H,1-5H2,(H,10,12);1H |
InChI Key |
SBGMWFNRNNZPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NSNC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



